N-Boc-N6-tosyl-L-lysine 4-nitrophenyl ester
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Overview
Description
BOC-LYS(TOS)-ONP, also known as Nα-(tert-Butoxycarbonyl)-L-lysine tosylate p-nitrophenyl ester, is a compound widely used in peptide synthesis. It serves as a protected amino acid derivative, facilitating the formation of peptide bonds while preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-LYS(TOS)-ONP typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (BOC) group. This is followed by the tosylation of the lysine side chain and the formation of the p-nitrophenyl ester. The process can be summarized as follows:
Protection of Lysine: The amino group of lysine is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine.
Tosylation: The protected lysine is then tosylated using tosyl chloride (TOS-Cl) in the presence of a base.
Formation of p-Nitrophenyl Ester: The final step involves the reaction of the tosylated lysine with p-nitrophenyl chloroformate to form BOC-LYS(TOS)-ONP.
Industrial Production Methods
Industrial production of BOC-LYS(TOS)-ONP follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
BOC-LYS(TOS)-ONP undergoes several types of chemical reactions, including:
Substitution Reactions: The p-nitrophenyl ester group can be substituted by nucleophiles, leading to the formation of peptide bonds.
Deprotection Reactions: The BOC group can be removed under acidic conditions, revealing the free amino group of lysine.
Common Reagents and Conditions
Substitution Reactions: Common nucleophiles include amines and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Major Products Formed
Peptide Bonds: The primary product formed from substitution reactions is a peptide bond, linking lysine to another amino acid or peptide.
Free Amino Group: Deprotection reactions yield the free amino group of lysine, ready for further reactions.
Scientific Research Applications
BOC-LYS(TOS)-ONP is extensively used in various fields of scientific research:
Mechanism of Action
The mechanism of action of BOC-LYS(TOS)-ONP involves the formation of peptide bonds through nucleophilic substitution. The p-nitrophenyl ester group is a good leaving group, facilitating the reaction with nucleophiles such as amines. The BOC group protects the amino group of lysine during the synthesis and is removed under acidic conditions to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Nα,Nε-Di-Boc-L-lysine hydroxysuccinimide ester: Another protected lysine derivative used in peptide synthesis.
Boc-Lys(Fmoc)-OH: A derivative used for selective modification of lysine residues.
Fmoc-Lys(Boc)-OH: Used in solid-phase peptide synthesis for fragment coupling.
Uniqueness
BOC-LYS(TOS)-ONP is unique due to its combination of the BOC protecting group, tosylation, and p-nitrophenyl ester. This combination provides stability during synthesis and facilitates efficient peptide bond formation .
Properties
IUPAC Name |
(4-nitrophenyl) 6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O8S/c1-17-8-14-20(15-9-17)36(32,33)25-16-6-5-7-21(26-23(29)35-24(2,3)4)22(28)34-19-12-10-18(11-13-19)27(30)31/h8-15,21,25H,5-7,16H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGBBZOXFMHCCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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